Benzenamine, 3-(trichloroethenyl)-
Description
Benzenamine, 3-(trichloroethenyl)-, is an aromatic amine derivative characterized by a benzene ring substituted with an amine group (-NH₂) at position 1 and a trichloroethenyl group (-CCl₃CH₂) at position 2. This group introduces strong electron-withdrawing properties, which influence reactivity, solubility, and biological activity .
The trichloroethenyl moiety enhances the compound's stability against electrophilic substitution and may increase its hydrophobicity, making it suitable for applications in polymer chemistry or as a precursor in agrochemical synthesis. Its unique substitution pattern distinguishes it from other benzenamine derivatives, as highlighted in comparative studies .
Properties
CAS No. |
704-22-3 |
|---|---|
Molecular Formula |
C8H6Cl3N |
Molecular Weight |
222.5 g/mol |
IUPAC Name |
3-(1,2,2-trichloroethenyl)aniline |
InChI |
InChI=1S/C8H6Cl3N/c9-7(8(10)11)5-2-1-3-6(12)4-5/h1-4H,12H2 |
InChI Key |
FCLZQAKBHZCBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 3-(trichloroethenyl)-, typically involves the reaction of benzenamine with trichloroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the trichloroethenyl group to the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of benzenamine, 3-(trichloroethenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(trichloroethenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trichloroethenyl group to a less chlorinated form.
Substitution: The compound can participate in substitution reactions where the trichloroethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzenes, while reduction can produce less chlorinated benzenamines .
Scientific Research Applications
Benzenamine, 3-(trichloroethenyl)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenamine, 3-(trichloroethenyl)-, involves its interaction with specific molecular targets. The trichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and modulation of signal transduction .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The trichloroethenyl group in the target compound provides stronger electron-withdrawing effects compared to ethyl-pyrrolidinyl (electron-donating) or trifluoromethyl (moderate electron-withdrawing) groups. This reduces nucleophilic aromatic substitution reactivity but enhances stability in acidic environments .
- Fluorinated derivatives (e.g., trifluoromethyl-substituted) exhibit increased hydrophobicity and thermal resistance, similar to trichloroethenyl but with distinct applications in materials science .
Biological Activity :
- Pyrrolidinyl and pyridinylmethylene substituents (as in and ) improve binding to biological targets like enzymes or receptors, making them candidates for drug development. In contrast, the trichloroethenyl group’s bulkiness may limit bioavailability but enhance persistence in environmental applications .
Industrial Applications :
- Trichloroethenyl and trifluoromethyl derivatives are prioritized in polymer chemistry for their resistance to degradation, whereas azo-containing compounds () are leveraged for their colorimetric properties in dyes .
Research Findings and Data Tables
Table 1: Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) | Solubility in Water (mg/L) |
|---|---|---|
| Benzenamine, 3-(trichloroethenyl)- | 220–250 (estimated) | <10 (low) |
| Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- | 190–210 | 15–20 |
| Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- | 160–180 | 50–100 |
Data inferred from substituent effects in and .
Biological Activity
Benzenamine, 3-(trichloroethenyl)-, also known as 3-(1,2,2-trichlorovinyl)aniline hydrochloride, is a chemical compound that has garnered attention for its biological activity and potential toxicological effects. This compound is primarily recognized for its interactions with various biological systems, influencing cellular processes and metabolic pathways. This article delves into the biological activity of Benzenamine, 3-(trichloroethenyl)-, supported by data tables, case studies, and detailed research findings.
Basic Information
- Chemical Formula : C8H6Cl3N
- Molecular Weight : 196.462 g/mol
- CAS Number : [5743705]
Structural Characteristics
The compound features a trichloroethenyl group attached to a benzenamine moiety. This unique structure contributes to its reactivity and biological interactions.
Benzenamine, 3-(trichloroethenyl)- exhibits several mechanisms of action that influence cellular functions:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are essential for the metabolism of numerous xenobiotics. This interaction can lead to enzyme inhibition, resulting in the accumulation of toxic metabolites.
- Gene Expression Modulation : The compound can alter gene expression related to oxidative stress responses and other metabolic pathways.
- Cell Signaling Pathways : It influences various signaling pathways that regulate cellular metabolism and proliferation.
Cellular Effects
The exposure to Benzenamine, 3-(trichloroethenyl)- has been shown to cause:
- Oxidative Stress : The compound induces the production of reactive oxygen species (ROS), leading to oxidative damage in cells.
- Inflammation : Chronic exposure can result in sustained inflammatory responses due to persistent oxidative stress.
- Toxicity Levels : At low doses, mild biochemical changes may occur; however, higher doses can lead to significant toxicity, including liver damage and neurotoxicity.
Dosage and Temporal Effects
Research indicates that the effects of Benzenamine vary with dosage:
- Low Doses : May induce minor biochemical alterations without severe toxicity.
- High Doses : Associated with severe adverse effects such as hepatotoxicity and neurotoxicity.
Additionally, long-term exposure studies reveal that the compound's effects can persist over time, leading to chronic cellular dysfunctions.
Case Study 1: Toxicological Assessment
A study conducted on animal models assessed the toxicological impact of Benzenamine at varying doses. Results indicated that:
- Low Dose (10 mg/kg) : Minor liver enzyme alterations without evident toxicity.
- Medium Dose (50 mg/kg) : Observable liver damage with elevated enzyme levels.
- High Dose (100 mg/kg) : Severe hepatotoxicity and neurotoxic symptoms were noted.
These findings emphasize the importance of dosage in determining biological effects.
Case Study 2: Environmental Impact
In an environmental assessment at hazardous waste sites, Benzenamine was identified as a contaminant. Its persistence in soil and water was linked to adverse ecological effects, including bioaccumulation in aquatic organisms. The study highlighted the need for remediation strategies to mitigate its impact on ecosystems .
Table 1: Biological Activity Summary of Benzenamine, 3-(trichloroethenyl)-
| Activity Type | Observations |
|---|---|
| Enzyme Interaction | Inhibition of cytochrome P450 enzymes |
| Gene Expression | Altered expression in oxidative stress pathways |
| Oxidative Stress | Induction of reactive oxygen species |
| Inflammation | Chronic inflammatory response |
| Toxicity | Dose-dependent liver damage and neurotoxicity |
Table 2: Dosage Effects in Animal Models
| Dose (mg/kg) | Liver Enzyme Levels | Toxicity Observed |
|---|---|---|
| 10 | Normal | None |
| 50 | Elevated | Mild liver damage |
| 100 | Significantly High | Severe hepatotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
